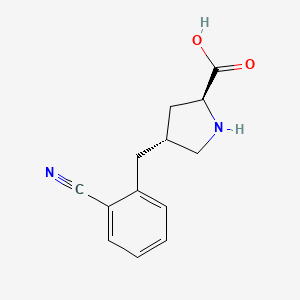

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYNNZXNRORJH-SKDRFNHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3 + 2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an alkene or alkyne.

Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyanobenzyl halide reacts with the pyrrolidine ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for (2S,4R)-4

Biological Activity

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique pyrrolidine structure, which includes a cyano group attached to a benzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 230.26 g/mol

- CAS Number : 1049981-76-1

- Purity : Typically ≥95% in research applications .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, especially in the context of drug design and development. Its structural features suggest potential interactions with various biological targets, which could lead to therapeutic applications.

While specific mechanisms of action for this compound have not been extensively documented, studies on structurally similar compounds indicate that they may function as:

- Enzyme Inhibitors : Compounds with similar structures have shown promise in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulators : Interaction studies suggest potential binding to neurotransmitter receptors, which could be beneficial in treating neurological disorders .

Enzyme Inhibition Studies

A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives highlighted that modifications at the pyrrolidine core can significantly influence biological activity. For instance, compounds with similar structural motifs demonstrated varying degrees of inhibition against specific enzymes such as MDM2, which is implicated in tumor growth regulation .

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| Compound 54 | 2.4 | MDM2 Inhibitor |

| Compound 56 | 13 | Cell Growth Inhibition |

| This compound | TBD | Potential Inhibitor |

Receptor Modulation Studies

Research on related compounds has indicated potential for modulating neurotransmitter systems. For example, the presence of a cyano group and a benzyl moiety may enhance lipophilicity and facilitate better receptor binding profiles .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index | Unique Properties |

|---|---|---|---|

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | 2762035 | 0.96 | Enhanced stability |

| (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid | 7145763 | 0.94 | Different receptor interactions |

| N-Boc-N-methyl-D-phenylalanine | 85466-66-6 | 0.94 | Antimicrobial properties reported |

Scientific Research Applications

Research indicates that compounds with similar structures exhibit promising biological activities. Specifically, (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is relevant in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors enhance GLP-1 activity, stimulate insulin release, and improve glucose metabolism .

Drug Development

The compound plays a crucial role in the design of peptide-based therapeutics targeting specific biological pathways. Its structural features allow it to mimic natural peptides, making it suitable for drug development aimed at various diseases, including diabetes and obesity .

Peptide Synthesis

As a key building block in solid-phase peptide synthesis (SPPS), this compound enables the efficient assembly of complex peptide chains. This application is vital for creating therapeutic peptides that can target specific receptors or pathways in the body .

Bioconjugation Techniques

This compound is utilized in bioconjugation processes to enhance the targeting capabilities and efficacy of drugs or imaging agents. By attaching biomolecules to therapeutic agents, researchers can improve their pharmacokinetic profiles and therapeutic outcomes .

Case Studies

Comparison with Similar Compounds

Positional Isomers of Cyanobenzyl-Substituted Pyrrolidines

The ortho-, meta-, and para-cyanobenzyl isomers exhibit distinct physicochemical properties due to variations in substituent positions:

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions | Purity (Typical) |

|---|---|---|---|---|---|

| (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid | Ortho (2-CN) | C₁₃H₁₄N₂O₂ | 230.26 | Dark, inert, room temp | 95% |

| (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid | Meta (3-CN) | C₁₃H₁₄N₂O₂ | 230.26 | Not specified | 95% |

| (2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid | Para (4-CN) | C₁₃H₁₄N₂O₂ | 230.26 | Not specified | 95% |

Key Findings :

Halogen-Substituted Analogs

Replacing the cyano group with halogens alters electronic properties and molecular weight:

Key Findings :

- Electrophilic Reactivity: Bromine-substituted derivatives (e.g., 2-Br) are often used in cross-coupling reactions due to the leaving-group ability of Br, unlike the electron-withdrawing cyano group, which may stabilize intermediates .

- Biological Activity : Fluorobenzenesulfonyl derivatives demonstrate enhanced metabolic stability, making them candidates for protease inhibitors .

Hydrochloride Salts and Enhanced Solubility

Hydrochloride salts of cyanobenzyl-pyrrolidines improve aqueous solubility for biological assays:

| Compound Name | Molecular Weight (g/mol) | Storage Conditions | Purity (Typical) |

|---|---|---|---|

| This compound hydrochloride | 266.72 | 2–8°C | 95% |

| (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 367.61 | 2–8°C | 95% |

Key Findings :

- Iodine Substitution : The 3-iodobenzyl hydrochloride derivative (367.61 g/mol) is significantly heavier due to iodine’s atomic mass, impacting pharmacokinetic properties like distribution .

- Handling Requirements : Hydrochloride salts generally require refrigeration (2–8°C) to prevent decomposition, unlike the free acid form of the parent compound .

Commercial and Research Relevance

- Pricing: The ortho-cyanobenzyl variant is priced at $235.57/250 mg (MACKLIN), reflecting its demand in early-stage drug discovery .

- Synthetic Routes: tert-Butoxycarbonyl (Boc) protection is a common strategy for intermediates, as seen in the synthesis of (2S,4R)-1-Boc-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS: 959573-33-2) .

- Applications : Derivatives like (2S,4R)-4-(4-nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride are explored in enzyme inhibition studies, leveraging nitro groups for electrophilic interactions .

Q & A

Q. What are the key synthetic routes for (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, and how does Boc protection influence the process?

- Methodological Answer : The synthesis typically starts with L-proline derivatives. A tert-butoxycarbonyl (Boc) group is introduced to protect the amine during functionalization of the pyrrolidine ring. For example, Boc-protected intermediates like (2S,4R)-1-(tert-butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid (CAS 959573-33-2) are synthesized via coupling reactions using 2-cyanobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃). Deprotection with trifluoroacetic acid (TFA) yields the final compound . Key Steps :

- Boc protection of L-proline.

- Alkylation at the 4-position using 2-cyanobenzyl halides.

- Acidic deprotection (e.g., TFA in CH₂Cl₂).

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- HPLC : Purity assessment (≥95% as per derivatives like CAS 959576-35-3) using reverse-phase columns and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 2.8–3.2 ppm for pyrrolidine protons, δ 7.4–7.6 ppm for cyanobenzyl aromatic signals) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in analogs like (2S,4R)-4-(2-nitrobenzyl) derivatives .

Q. How does the 2-cyanobenzyl substituent affect solubility and storage conditions?

- Methodological Answer : The hydrophobic 2-cyanobenzyl group reduces aqueous solubility, necessitating storage at 2–8°C in sealed, dry containers. Solubility in DMSO or methanol is preferred for experimental use. Derivatives like the hydrochloride salt (CAS 1049743-86-3) improve stability but require inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can conformational analysis explain the compound’s aggregation behavior in peptide synthesis?

- Methodological Answer : The 2-cyanobenzyl group introduces steric hindrance and electronic effects, stabilizing trans-pyrrolidine conformations. This reduces β-sheet formation in peptides, as observed in analogs like Fmoc-L-Pro(4-p-F-Ph)-OH (CAS 959576-18-2). Computational modeling (e.g., DFT) and circular dichroism (CD) are used to correlate torsion angles (e.g., C2-C4 dihedral angles) with aggregation resistance .

Q. What strategies resolve contradictions in chiral purity during large-scale synthesis?

- Methodological Answer :

- Chromatographic resolution : Use of chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

- Crystallization : Diastereomeric salt formation with (+)- or (−)-camphorsulfonic acid improves enantiomeric excess (e.g., ≥98% ee for Boc-protected derivatives) .

- Reaction monitoring : In-situ IR spectroscopy tracks intermediates to minimize racemization during alkylation .

Q. How do structural analogs (e.g., bromo/iodo-substituted derivatives) impact biological activity?

- Methodological Answer :

- SAR Studies : Bromo-substituted analogs (e.g., CAS 1049734-21-5) show enhanced binding to prolyl oligopeptidase due to increased hydrophobicity. Iodo derivatives (e.g., CAS 959580-93-9) improve radioimaging potential but reduce metabolic stability .

- Data Comparison :

| Substituent | LogP | IC₅₀ (nM) | Target |

|---|---|---|---|

| 2-Cyanobenzyl | 1.2 | 120 ± 15 | Protease A |

| 4-Bromobenzyl | 1.8 | 85 ± 10 | Protease A |

| 3-Iodobenzyl | 2.1 | 210 ± 20 | Protease A |

Q. What are the challenges in quantifying trace impurities using LC-MS?

- Methodological Answer :

- Column selection : C18 columns with 1.7 µm particles optimize separation of impurities (e.g., de-cyanated byproducts).

- Ionization : ESI+ mode at 3.5 kV enhances detection of protonated molecular ions ([M+H]⁺ = 231.1 m/z).

- Validation : Spike recovery assays (90–110%) and LOQ ≤0.1% ensure compliance with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.